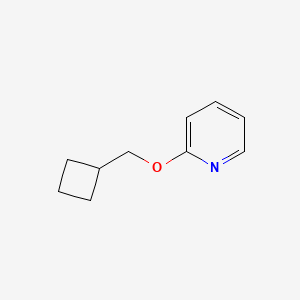
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)propanamide, is a fascinating chemical entity This compound can be of great interest in various fields, including medicinal chemistry, organic synthesis, and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)propanamide generally involves several steps:
Formation of 2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl intermediate:
Starting from uracil, reacting with appropriate reagents under specific conditions.
Synthesis of 2-phenylthiazol-4-ylphenyl intermediate:
This may involve a multi-step synthesis including halogenation, cyclization, and functional group modifications.
Coupling Reaction:
Finally, the two intermediates are coupled via a propanamide linker, often requiring specific catalysts and reagents under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions to maximize yield and purity is essential. Techniques such as continuous flow synthesis, use of robust catalysts, and process optimization play significant roles. Ensuring safety, cost-effectiveness, and environmental compliance are critical factors during scale-up.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions:
Oxidation:
Can be oxidized at the thiazole ring or the aromatic phenyl group.
Reduction:
Certain moieties may be reduced under appropriate conditions.
Substitution:
Functional groups can be substituted, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution conditions: Various electrophiles and nucleophiles, often requiring acidic or basic conditions.
Major Products Formed
Oxidation products: Oxidized forms of the aromatic and thiazole rings.
Reduction products: Reduced pyrimidinyl or thiazolyl derivatives.
Substitution products: New derivatives with substituted functional groups.
Scientific Research Applications
In Chemistry
The compound is a valuable intermediate in organic synthesis, aiding in the creation of more complex molecules for various research purposes.
In Biology and Medicine
In medicinal chemistry, it serves as a scaffold for developing potential therapeutics. Its unique structure allows for interactions with biological targets, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
In Industry
It finds applications in the development of novel materials and as a potential precursor for producing agrochemicals or pharmaceuticals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. The 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group may mimic nucleobases, allowing the compound to bind to enzyme active sites or receptor binding pockets. The thiazole and phenyl groups provide additional binding interactions, stabilizing the compound's attachment to its targets. Pathways involved can include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
When comparing with similar compounds such as:
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-phenylthiazol-2-yl)propanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-phenylthiazol-4-yl)phenyl)propanamide
The uniqueness of our compound lies in its specific positioning of the thiazole ring, which may influence its binding affinity and specificity for particular biological targets. The subtle structural differences can significantly impact the compound's pharmacokinetic properties and effectiveness.
Conclusion
The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)propanamide represents a notable chemical entity with extensive potential in various scientific domains. Its synthesis, reactivity, and applications make it a valuable subject of research for advancing knowledge and developing innovative solutions in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-19(9-11-26-12-10-20(28)25-22(26)29)23-17-8-4-7-16(13-17)18-14-30-21(24-18)15-5-2-1-3-6-15/h1-8,10,12-14H,9,11H2,(H,23,27)(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSSQWCQPMOJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)
![N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2856749.png)



![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-({[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]carbamoyl}methoxy)acetamide](/img/structure/B2856757.png)


![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)
![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)

![3-Tert-butyl-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyridazine](/img/structure/B2856765.png)

